Serotonin (5-HT) Antagonism ED50 in Pregnant Mouse Placenta: Propisergide (PML-946) vs. Methysergide (UML-491)
In a direct head-to-head comparison using pregnant mice (17–19 days gestation), Propisergide (PML-946) exhibited a subcutaneous ED50 of 9 µg/kg for protection against 5-HT-induced placental infarction, while methysergide (UML-491) achieved an ED50 of 3.7 µg/kg, indicating that methysergide is approximately 2.43-fold more potent in this model [1]. These data provide a quantitative framework for selecting Propisergide when moderate 5-HT antagonism is desired.
| Evidence Dimension | Subcutaneous ED50 for protection against 5-HT (15 mg/kg s.c.)-induced placental infarction |
|---|---|
| Target Compound Data | Propisergide ED50 = 9 µg/kg s.c. |
| Comparator Or Baseline | Methysergide (UML-491) ED50 = 3.7 µg/kg s.c. |
| Quantified Difference | Methysergide 2.43-fold more potent (lower ED50) |
| Conditions | Pregnant mice (17–19 days), subcutaneous injection, probit analysis, endpoint: fetal survival |
Why This Matters
This differential potency profile allows researchers to select Propisergide when a less potent 5-HT antagonist is required to minimize complete receptor silencing, as seen in methysergide.
- [1] Flückiger, E., & Salzmann, R. (1961). Serotoninantagonismus an der Placenta. Experientia, 17, 131. DOI: 10.1007/BF02160829. View Source
